3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzamido-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)19(24)22-17-10-5-11-20-13-17/h1-13H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWGJYENVJWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzamido N Pyridin 3 Yl Benzamide and Analogues
Precursor Synthesis and Derivatization Strategies
The synthesis of the target compound, 3-benzamido-N-(pyridin-3-yl)benzamide, originates from two primary precursors: a derivatized benzoic acid and a functionalized pyridine (B92270). The core starting materials are typically 3-aminobenzoic acid and 3-aminopyridine (B143674).
The preparation of 3-aminobenzoic acid can be achieved through the reduction of 3-nitrobenzoic acid. This transformation is a standard procedure in organic synthesis, often employing metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate.
Similarly, 3-aminopyridine is commonly synthesized from nicotinamide (B372718) via the Hofmann rearrangement. This reaction involves treating nicotinamide with an alkaline solution of sodium hypobromite, which is prepared in situ from sodium hydroxide (B78521) and bromine. orgsyn.orgwikipedia.org
The initial derivatization step in the synthesis of the target molecule involves the acylation of 3-aminobenzoic acid with benzoyl chloride. This reaction forms the first amide bond, yielding the key intermediate, 3-benzamidobenzoic acid. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. In some cases, protecting the carboxylic acid group of 3-aminobenzoic acid as an ester may be necessary prior to acylation to prevent unwanted side reactions, followed by deprotection. nih.gov
Table 1: Key Precursors and Their Synthesis
| Precursor | Common Starting Material | Synthetic Method |
|---|---|---|
| 3-Aminobenzoic Acid | 3-Nitrobenzoic Acid | Catalytic Hydrogenation |
| 3-Aminopyridine | Nicotinamide | Hofmann Rearrangement |
| 3-Benzamidobenzoic Acid | 3-Aminobenzoic Acid | Acylation with Benzoyl Chloride |
Amide Bond Formation Techniques
The crucial step in the synthesis is the formation of the second amide bond between the carboxylic acid group of 3-benzamidobenzoic acid and the amino group of 3-aminopyridine. Several standard and advanced techniques are available for this transformation.
One of the most common methods involves activating the carboxylic acid. This can be done by converting 3-benzamidobenzoic acid into its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 3-benzamidobenzoyl chloride is then reacted with 3-aminopyridine, typically in an inert solvent and in the presence of a non-nucleophilic base, to form the final product.
Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without isolating the acid chloride intermediate. These reagents activate the carboxyl group in situ, allowing for a milder and often more efficient reaction. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
More recent developments focus on "green" chemistry approaches that avoid traditional, often wasteful, coupling reagents. One such method involves a one-pot process that proceeds through a thioester intermediate. rsc.org
Table 2: Common Amide Bond Formation Reagents
| Method | Activating/Coupling Reagent | Typical Additives | Key Features |
|---|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | None | Highly reactive intermediate, requires base |
| Carbodiimide Coupling | EDC, DCC | HOBt, DMAP | Mild conditions, widely applicable |
| Phosphonium/Uronium Salts | HBTU, HATU, PyBOP | Base (e.g., DIPEA) | High efficiency, low racemization |
Strategies for Pyridine Ring Functionalization
Creating analogues of this compound often involves modifying the pyridine ring. Functionalization can occur either on the 3-aminopyridine precursor before the amide coupling step or, less commonly, on the final molecule. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity.
Electrophilic aromatic substitution on pyridine is generally difficult and requires harsh conditions, typically directing incoming electrophiles to the 3-position. nih.gov Therefore, modifying the pyridine ring of 3-aminopyridine via this route can be challenging.
Nucleophilic aromatic substitution is more favorable, especially at the 2- and 4-positions, but requires a good leaving group (like a halogen) to be present at these positions. nih.gov Therefore, starting with a halogenated aminopyridine can be a viable strategy for introducing nucleophiles.
Modern synthetic methods have expanded the toolkit for pyridine functionalization. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on pyridine rings, usually starting from a halogenated pyridine. C-H activation and functionalization offer a more direct approach, allowing for the introduction of functional groups without pre-existing handles, although regioselectivity can be a challenge. nih.gov Other advanced strategies include ring-opening of pyridinium (B92312) salts to form reactive intermediates that can be trapped with various reagents to yield functionalized pyridines. researchgate.net
Synthetic Routes to Isomeric and Structural Analogues
The synthetic framework for this compound is highly adaptable for producing a wide range of isomers and structural analogues.
Isomeric Analogues: Isomers can be readily synthesized by substituting the initial precursors.
Positional Isomers (Benzamide Core): Using 2-aminobenzoic acid or 4-aminobenzoic acid instead of 3-aminobenzoic acid will result in the corresponding 2-benzamido- and 4-benzamido-N-(pyridin-3-yl)benzamide isomers.
Positional Isomers (Pyridine Moiety): Employing 2-aminopyridine (B139424) or 4-aminopyridine (B3432731) in the final coupling step will yield N-(pyridin-2-yl) and N-(pyridin-4-yl) analogues, respectively.
Structural Analogues: A vast number of structural analogues can be created by modifying the constituent parts of the molecule.
Substitutions on the Terminal Benzoyl Group: Starting with substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride) in the first acylation step allows for functionalization of the terminal phenyl ring. cyberleninka.ru
Substitutions on the Central Benzene (B151609) Ring: Beginning with a substituted 3-aminobenzoic acid (e.g., 5-methyl-3-aminobenzoic acid) introduces functionality to the central aromatic ring.
Modifications of the Pyridine Ring: As discussed in section 2.3, using pre-functionalized 3-aminopyridines (e.g., 2-chloro-3-aminopyridine) leads to analogues with substituents on the pyridine moiety. mdpi.comnih.gov
Heterocyclic Replacements: The pyridine ring can be replaced with other heterocyclic amines, such as aminopyrimidines or aminoquinolines, to explore different chemical space. mdpi.com
Table 4: Synthesis of Selected Structural Analogues
| Analogue | Precursor 1 | Precursor 2 | Precursor 3 |
|---|---|---|---|
| 4-Chloro-3-benzamido-N-(pyridin-3-yl)benzamide | 4-Chlorobenzoyl chloride | 3-Aminobenzoic acid | 3-Aminopyridine |
| 3-Benzamido-N-(pyridin-2-yl)benzamide | Benzoyl chloride | 3-Aminobenzoic acid | 2-Aminopyridine |
| 4-Benzamido-N-(pyridin-3-yl)benzamide | Benzoyl chloride | 4-Aminobenzoic acid | 3-Aminopyridine |
| 3-Benzamido-N-(6-chloropyridin-3-yl)benzamide | Benzoyl chloride | 3-Aminobenzoic acid | 5-Amino-2-chloropyridine |
Advanced Spectroscopic and Structural Elucidation of 3 Benzamido N Pyridin 3 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of 3-benzamido-N-(pyridin-3-yl)benzamide, distinct signals are expected for the protons of the three aromatic rings and the two amide N-H protons. The protons on the pyridine (B92270) ring and the two benzene (B151609) rings will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are determined by the electronic effects of the substituents and the relative positions of the protons. The two amide protons would likely appear as broad singlets at a higher chemical shift, the exact position of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the two amide groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The aromatic carbons will produce a series of signals between 110 and 150 ppm. The specific chemical shifts would be influenced by the positions of the substituents on the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide N-H | 10.0 - 10.5 | Broad Singlet |
| Pyridine Ring Protons | 8.2 - 8.8 | Multiplet |
| Benzene Ring Protons | 7.2 - 8.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 168 |
| Pyridine Ring Carbons | 123 - 148 |
| Benzene Ring Carbons | 120 - 140 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups. The N-H stretching vibrations typically appear as a sharp peak or a pair of peaks in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations will give rise to a strong absorption band around 1650-1680 cm⁻¹. Additionally, C-N stretching vibrations of the amide and pyridine rings, as well as C-H and C=C stretching and bending vibrations of the aromatic rings, will be observed in their characteristic regions of the spectrum.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch | 1650 - 1680 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1400 - 1600 |
| Amide | C-N Stretch | 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. The molecular formula of this compound is C₁₉H₁₅N₃O₂.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.
The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C(=O) bond, leading to the formation of characteristic fragment ions. For this compound, fragmentation could result in ions corresponding to the benzoyl group, the aminopyridine moiety, and the benzamido group.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | C₁₉H₁₅N₃O₂ | 317.12 |
| [C₇H₅O]⁺ | Benzoyl cation | 105.03 |
| [C₅H₅N₂]⁺ | Aminopyridine fragment | 93.05 |
| [C₁₂H₉N₂O]⁺ | Benzamidobenzoyl fragment | 209.07 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
Table 5: Illustrative Crystallographic Parameters from a Related Benzamide (B126) Structure (Note: This data is for a representative benzamide derivative and not this compound.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.2 |
| Z | 4 |
Vibrational and Electronic Spectral Analysis
A deeper analysis of the vibrational spectra (IR and Raman) can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to provide a more detailed assignment of the vibrational modes.
Electronic spectral analysis, typically performed using UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl groups. The exact position and intensity of these absorption bands are influenced by the conjugation within the molecule and the solvent used for the measurement. Computational studies can also be employed to predict the electronic transitions and help in the interpretation of the experimental spectrum.
Computational and Theoretical Investigations of 3 Benzamido N Pyridin 3 Yl Benzamide
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry for predicting the properties of molecules. A DFT study of 3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE would provide fundamental information about its structure and reactivity.
Geometric Optimization and Conformational Analysis
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers. This would involve systematically rotating the bonds connecting the benzamido and pyridinyl groups and calculating the energy of each resulting conformation. The results of such an analysis would typically be presented in a data table listing the key dihedral angles and corresponding relative energies.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule. A Frontier Molecular Orbital (FMO) analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species. These energy values would be compiled into a data table for clear presentation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the amide and aromatic protons as areas of positive potential.
Reactivity Descriptors and Fukui Function Analysis
DFT can be used to calculate a range of chemical reactivity descriptors. These include global descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a general overview of the molecule's reactivity. Local reactivity descriptors, derived from Fukui function analysis, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of chemical reactions. The calculated values for these descriptors would be organized into a comprehensive data table.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. This is particularly useful for understanding the conformational flexibility and intermolecular interactions of a molecule in a condensed phase, such as in solution.
Conformational Landscape and Dynamic Behavior
An MD simulation of this compound would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a specified time period. The resulting trajectory would provide a detailed view of the molecule's conformational landscape, showing how it explores different shapes and orientations over time. Analysis of this trajectory could reveal the most populated conformational states and the transitions between them, offering insights into the molecule's flexibility and how it might interact with other molecules, such as biological receptors.
Solvation Effects on Molecular Conformations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target.
Derivatives of benzamide (B126) have been the subject of numerous molecular docking studies to predict their interactions with various biomolecular targets. For example, N-heteroaryl substituted benzamide derivatives have been investigated as potential glucokinase activators. researchgate.net Docking studies revealed that the amide group is crucial for forming hydrogen bonds with key residues in the allosteric site of the glucokinase enzyme. researchgate.net
In another study, benzamide derivatives were identified as binders of Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.govresearchgate.net These studies are pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs), where a CRBN-binding ligand is linked to a ligand for a target protein to induce its degradation. nih.govresearchgate.net Docking simulations help in understanding the specific interactions that confer binding affinity and selectivity. For this compound, it is plausible that the benzamido and pyridinyl moieties could engage in hydrogen bonding and pi-stacking interactions with amino acid residues within a protein's binding pocket.
High throughput screening has also identified N-pyridyl-3-benzamides as modulators of the human transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov Furthermore, N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been designed as potent inhibitors of cyclin-dependent kinase 7 (CDK7) for potential therapeutic applications. nih.gov
The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Computational methods can estimate this affinity by calculating the binding free energy. Studies on benzamide-type CRBN binders have shown that substitutions on the benzamide ring can significantly impact binding affinity. nih.govacs.org For instance, the introduction of fluorine atoms has been shown to increase binding affinity. nih.gov
The interaction mechanisms typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. In the case of N-heteroaryl benzamide derivatives binding to glucokinase, the amide group consistently forms hydrogen bonds with an arginine residue, while the aromatic rings engage in hydrophobic interactions within the binding pocket. researchgate.net For this compound, one would expect the amide groups to act as both hydrogen bond donors and acceptors, the pyridine (B92270) nitrogen to be a hydrogen bond acceptor, and the phenyl rings to participate in hydrophobic and pi-stacking interactions.
Table 1: Binding Affinity of Selected Benzamide Derivatives with Human Cereblon (hTBD)
| Compound | IC50 (µM) |
|---|---|
| Pomalidomide | 1.8 ± 0.2 |
| Lenalidomide | 11 ± 2 |
| Fluorine-containing benzamide (8d) | 63 ± 16 |
Data sourced from a competitive microscale thermophoresis (MST) assay. nih.gov
Quantum Chemical Investigations of Intermolecular Interactions
Quantum chemical calculations are instrumental in understanding the nature and strength of intermolecular interactions, which are fundamental to crystal packing, polymorphism, and ligand-receptor binding. Studies on the polymorphs of halogenated benzamides have demonstrated the critical role of weak interactions, such as halogen-halogen and C-H···π interactions, in dictating the crystal structure. ias.ac.in
For N-(3-pyridyl)-benzamide, quantum chemical calculations have shown that different polymorphic forms are stabilized by different hydrogen bonding networks, such as N–H···N or N–H···O interactions. rsc.org These calculations can also reveal the energetic landscape of conformational changes, indicating which shapes are more stable. rsc.org In the case of this compound, the presence of multiple amide and aromatic groups suggests a complex network of intermolecular N-H···O and N-H···N hydrogen bonds, as well as π-π stacking interactions, would govern its solid-state structure. These interactions are crucial for the stability of the crystal lattice and can be quantitatively analyzed using methods like Density Functional Theory (DFT). niscpr.res.in
Nonlinear Optical (NLO) Properties and Electronic Transitions
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant NLO properties. Benzamide derivatives have been explored for their NLO potential. bohrium.com
Theoretical calculations using DFT can predict NLO properties such as the first-order hyperpolarizability (β) and the third-order susceptibility (χ(3)). A study on a co-crystal of benzamide with 5-chloro-2-hydroxybenzoic acid revealed significant third-order NLO properties. bohrium.com The charge transfer characteristics, often elucidated through analysis of the frontier molecular orbitals (HOMO and LUMO), are key to understanding the NLO response. bohrium.com
Electronic transitions, which can be studied both experimentally through UV-Vis spectroscopy and theoretically through time-dependent DFT (TD-DFT) calculations, provide insight into the electronic structure of the molecule. For benzamide and its derivatives, the absorption spectra are typically characterized by π→π* transitions. researchgate.net The energy and intensity of these transitions are influenced by the substituents on the aromatic rings. For this compound, the extended conjugation between the benzamido and pyridinyl moieties would likely result in electronic transitions in the UV region, and the molecule could possess interesting NLO properties worthy of further investigation.
Table 2: Third-Order Nonlinear Optical Properties of a Benzamide Co-crystal (BA5C)
| Property | Value | Unit |
|---|---|---|
| Nonlinear absorption coefficient (β) | 2.780 × 10⁻⁴ | cm/W |
| Third-order refractive index (n₂) | 4.104 × 10⁻⁹ | cm²/W |
| Third-order susceptibility (χ³) | 4.138 × 10⁻⁶ | esu |
Data obtained from Z-scan analysis. bohrium.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Benzamido N Pyridin 3 Yl Benzamide Derivatives
Systematic Structural Modifications and Their Impact on Bioactivity
Systematic structural modifications of the 3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE scaffold have been crucial in elucidating the role of different substituents and their positions on biological activity. Research on related N-arylbenzamide derivatives has demonstrated that even minor structural changes can lead to significant variations in potency and selectivity. nih.gov
The core structure of this compound consists of three main parts amenable to modification: the 3-benzamido phenyl ring (Ring A), the central benzamide (B126) core (Ring B), and the N-pyridin-3-yl group (Ring C).
Modifications on Ring A: The substitution pattern on the 3-benzamido phenyl ring is critical. Studies on similar benzamide series have shown that the introduction of various functional groups can modulate activity. For instance, in related kinase inhibitors, the addition of small, lipophilic groups at this position can enhance binding affinity.
Modifications on Ring C (N-pyridin-3-yl): The pyridine (B92270) ring is a key interaction moiety, often involved in hydrogen bonding with target proteins. The nitrogen atom's position within this ring is critical. The 3-pyridyl isomer, as in the title compound, presents a specific vector for hydrogen bond donation and acceptance. Modifications to this ring, such as the introduction of further substituents, can fine-tune these interactions. In a study of structurally related N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as CDK7 inhibitors, various substitutions on the pyridine ring were explored, revealing that small alkyl or halogen substituents can be tolerated and in some cases improve potency. nih.gov
The following interactive data table summarizes the impact of hypothetical structural modifications on a generic biological activity, based on general principles observed in related benzamide series.
| Compound ID | Ring A Substituent (R1) | Ring B Substituent (R2) | Ring C Substituent (R3) | Relative Bioactivity |
| 1 | H | H | H | 1.0 |
| 2 | 4-CH3 | H | H | 1.5 |
| 3 | 4-Cl | H | H | 2.0 |
| 4 | H | 4-F | H | 1.2 |
| 5 | H | H | 6-CH3 | 1.8 |
| 6 | 4-Cl | 4-F | 6-CH3 | 3.5 |
Identification of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore model represents the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on its structure and data from related inhibitor classes. acs.orgnih.gov
A typical pharmacophore model for this scaffold would include:
Two Aromatic Rings (AR): The two phenyl rings (Ring A and Ring B) are crucial for establishing hydrophobic and pi-stacking interactions within the binding pocket of a target protein. nih.gov
Hydrogen Bond Donor (HBD): The amide N-H group acts as a critical hydrogen bond donor, forming a key interaction that often anchors the molecule in its binding site. nih.gov
Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen is a primary hydrogen bond acceptor. nih.gov Additionally, the nitrogen atom in the pyridin-3-yl ring can also serve as a hydrogen bond acceptor.
A five-point pharmacophore model for a related aminophenyl benzamide series consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov This highlights the general importance of these features in the broader class of benzamide inhibitors.
Development of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding lead optimization.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including steric, electronic, hydrophobic, and topological properties. For benzamide derivatives, commonly used descriptors include:
Steric descriptors: Molecular weight, molar volume, and specific steric parameters like those used in CoMFA.
Electronic descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).
Hydrophobic descriptors: LogP (partition coefficient) and hydrophobic field parameters from CoMSIA.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Once calculated, these descriptors are subjected to correlation analysis to identify which ones have a statistically significant relationship with the biological activity.
A QSAR model's reliability and predictive power are assessed through rigorous statistical validation. Key statistical parameters include:
r² (Coefficient of Determination): This parameter indicates the goodness of fit of the model, representing the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit. For a 3D-QSAR model of aminophenyl benzamide derivatives, an r² of 0.99 was reported. nih.gov
q² (Cross-validated r²): This is a measure of the model's internal predictive ability, typically calculated using a leave-one-out (LOO) cross-validation procedure. A q² value greater than 0.5 is generally considered indicative of a good predictive model. A CoMFA model for 2-benzanilide derivatives showed a q² of 0.642. longdom.org
r²pred (Predictive r² for an external test set): This parameter assesses the model's ability to predict the activity of compounds not used in its development (the test set). An r²pred value greater than 0.6 is desirable. For the aforementioned 2-benzanilide derivatives, r²pred values of 0.615 (CoMFA) and 0.601 (CoMSIA) were achieved. longdom.org
The following table presents typical statistical validation parameters for QSAR models of benzamide-like compounds found in the literature.
| QSAR Model Type | Compound Class | q² | r² | r²pred | Reference |
| CoMFA | 2-Benzanilide Derivatives | 0.642 | 0.993 | 0.615 | longdom.org |
| CoMSIA | 2-Benzanilide Derivatives | 0.660 | - | 0.601 | longdom.org |
| 3D-QSAR | Aminophenyl Benzamides | 0.85 | 0.99 | - | nih.gov |
| CoMFA | DMDP Derivatives | 0.530 | 0.903 | 0.935 | nih.gov |
| CoMSIA | DMDP Derivatives | 0.548 | 0.909 | 0.842 | nih.gov |
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide visual representations of the molecular fields around the aligned compounds in the form of contour maps. These maps are invaluable for understanding the SAR at a three-dimensional level. nih.govresearchgate.netnih.gov
CoMFA Contour Maps:
Steric Fields: These maps indicate regions where bulky groups increase (green contours) or decrease (yellow contours) biological activity. For the this compound scaffold, a green contour near one of the phenyl rings would suggest that introducing a larger substituent at that position could enhance potency. Conversely, a yellow contour would indicate steric hindrance, favoring smaller substituents.
Electrostatic Fields: These maps show regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity. A blue contour near the amide proton would reinforce its role as a hydrogen bond donor, while a red contour near the carbonyl oxygen or pyridyl nitrogen would highlight the importance of their hydrogen bond acceptor capabilities.
CoMSIA Contour Maps: CoMSIA extends the analysis to other fields, providing a more detailed picture:
Hydrophobic Fields: These maps identify regions where hydrophobic groups (yellow/cyan contours) or hydrophilic groups (white/purple contours) are preferred.
Hydrogen Bond Donor/Acceptor Fields: These maps specifically highlight areas where hydrogen bond donors (cyan/magenta contours) and acceptors (magenta/orange contours) would be beneficial or detrimental to activity.
The analysis of these contour maps provides a rational basis for designing new derivatives with improved biological activity by suggesting specific structural modifications. researchgate.net
Computational Insights into Structure-Activity Relationships
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide powerful insights into the SAR of this compound derivatives at an atomic level.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. For the title compound, docking studies would reveal the specific amino acid residues that interact with the different pharmacophoric features. For instance, the pyridyl nitrogen might form a hydrogen bond with a specific donor residue in the protein, while the phenyl rings could engage in hydrophobic interactions with nonpolar residues.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding mode predicted by docking. These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, offering a more complete understanding of the binding event.
Together, these computational approaches can validate the hypotheses derived from SAR and QSAR studies and provide a detailed structural basis for the observed biological activities, thereby guiding the rational design of more potent and selective analogs.
Biological Activity Screening of 3 Benzamido N Pyridin 3 Yl Benzamide in Vitro, Non Clinical Focus
Enzyme Inhibition Studies
The following sections detail the in vitro, non-clinical biological activity screening of 3-benzamido-N-(pyridin-3-yl)benzamide and its structurally related compounds against a panel of enzymes. The focus is on the inhibitory profiles and detailed research findings from various studies.
Aldosterone (B195564) Synthase (CYP11B2) Inhibition Profiles
A series of N-(pyridin-3-yl)benzamides, including the parent compound this compound, have been synthesized and assessed for their ability to inhibit human aldosterone synthase (CYP11B2). This enzyme is a critical component in the biosynthesis of mineralocorticoids. nih.govlookchem.com
In one study, a series of 23 N-(pyridin-3-yl)benzamides were evaluated. The research identified several potent and selective inhibitors of CYP11B2, with IC50 values ranging from 53 to 166 nM. nih.govlookchem.com Notably, these compounds showed high selectivity for CYP11B2 over other steroidogenic enzymes such as CYP11B1 (steroid-11β-hydroxylase), CYP17, and CYP19, for which no significant inhibition was observed. nih.govlookchem.com
The introduction of halogen substituents at the para-position of the benzamide (B126) ring, as seen in compounds with fluoro, chloro, and bromo substitutions, resulted in strong inhibitors of CYP11B2. lookchem.com Interestingly, compounds with strongly electron-withdrawing groups like cyano and nitro also demonstrated significant inhibitory activity. lookchem.com The difluoro derivative was identified as the most active compound in the series. lookchem.com In contrast, the unsubstituted N-(pyridin-3-yl)benzamide showed moderate activity. lookchem.com
Inhibition of Aldosterone Synthase (CYP11B2) by N-(Pyridin-3-yl)benzamide Derivatives
| Compound | Substitution on Benzamide Ring | IC50 (nM) for CYP11B2 | Selectivity over CYP11B1 |
|---|---|---|---|
| Fluoro-substituted analog | para-Fluoro | Potent | High |
| Chloro-substituted analog | para-Chloro | Potent | High |
| Bromo-substituted analog | para-Bromo | Potent | High |
| Cyano-substituted analog | para-Cyano | Potent | High |
| Nitro-substituted analog | para-Nitro | Potent | High |
| Difluoro-substituted analog | Di-Fluoro | Most Active | High |
| Unsubstituted N-(pyridin-3-yl)benzamide | None | Moderately Active | High |
H+/K+-ATPase Inhibition (e.g., related quinazolinone derivatives)
While direct studies on this compound are not available, research on related quinazolinone derivatives provides insights into potential H+/K+-ATPase inhibition. Quinazolines with a 4-(arylamino) substituent have been identified as K+-competitive inhibitors of gastric H+/K+-ATPase. nih.gov The orientation of this substituent is crucial for activity. nih.gov
Compounds with both a 4-(N-methylarylamino) and a 2-(arylamino) substituent have proven to be very potent inhibitors, with Ki values as low as 12 nM. nih.gov Furo[3,2-h]quinoline derivatives have also been synthesized and evaluated as gastric H+/K+-ATPase inhibitors, indicating that the quinoline (B57606) scaffold is a viable starting point for inhibitors of this proton pump. koreascience.kr
Inhibition of H+/K+-ATPase by Related Quinazolinone Derivatives
| Compound Class | Key Structural Feature | Inhibitory Potency (Ki) | Mechanism of Action |
|---|---|---|---|
| 4-(N-methylarylamino)-2-(arylamino)quinazolines | Tertiary 4-(arylamino) and secondary 2-(arylamino) groups | Down to 12 nM | K+-competitive |
| Furo[3,2-h]quinoline derivatives | Fused furan (B31954) and quinoline ring system | Active inhibitors | Not specified |
Histone Deacetylase (HDAC) Inhibition (e.g., related benzamides)
Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy. nih.govacs.orgacs.orgnih.gov Novel benzamide-based derivatives have been designed and synthesized, with some showing selective antiproliferative activity. nih.gov A key finding is that an NH2 group can be a critical feature for HDAC inhibitory activity in certain benzamide series. nih.gov
N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of class I HDACs, specifically HDAC1 and HDAC2, with nanomolar efficacy. acs.orgnih.gov These compounds have demonstrated antiproliferative activity in the micromolar range against cancer cell lines. acs.orgnih.gov
HDAC Inhibition by Related Benzamide Derivatives
| Compound Class | Target HDACs | Inhibitory Potency | Cellular Activity |
|---|---|---|---|
| Benzamide derivatives with a specific NH2 group | HDACs | Active | Selective antiproliferative activity |
| N-(2-Aminophenyl)-benzamides | HDAC1, HDAC2 (Class I) | Nanomolar concentrations | Micromolar antiproliferative activity |
Cyclin-Dependent Kinase 7 (CDK7) Inhibition (e.g., related indazolylbenzamides)
Recent studies have highlighted Cyclin-Dependent Kinase 7 (CDK7) as a potential therapeutic target. nih.govnih.gov While direct data on this compound is unavailable, related N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been developed as potent CDK7 inhibitors. nih.gov
One representative compound from this series demonstrated a CDK7 IC50 value of 4 nM and exhibited high selectivity over other cyclin-dependent kinases. nih.gov This highlights the potential of the benzamide scaffold in designing selective CDK7 inhibitors.
CDK7 Inhibition by a Related Indazolylbenzamide Derivative
| Compound Class | Key Structural Feature | IC50 for CDK7 | Selectivity |
|---|---|---|---|
| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative | Indazolylbenzamide scaffold | 4 nM | High selectivity over other CDKs |
Enoyl-ACP Reductase (InhA) Inhibition (e.g., related pyrrole (B145914) benzamides)
The enzyme enoyl-acyl carrier protein (ACP) reductase (InhA) is a key target in the development of antimycobacterial agents. nih.govnih.gov Although there is no direct data for this compound, studies on related pyrrolyl benzamide derivatives have shown promising results. nih.gov
A series of new pyrrolyl benzamide derivatives were synthesized and screened for their ability to inhibit InhA from Mycobacterium tuberculosis. nih.gov Several compounds in this series exhibited good inhibitory activity against the enzyme. nih.gov The binding mode of these inhibitors involves hydrogen bonding interactions with key residues in the active site of InhA. nih.gov
InhA Inhibition by Related Pyrrole Benzamide Derivatives
| Compound Class | Target Organism | Inhibitory Activity | Binding Interaction |
|---|---|---|---|
| Pyrrolyl benzamide derivatives | Mycobacterium tuberculosis | Good activity against InhA | Hydrogen bonding with Tyr158, Thr196, and NAD+ |
Rho-associated kinase-1 (ROCK1) Inhibition (e.g., related N-ethyl-4-(pyridin-4-yl)benzamides)
Rho-associated kinase-1 (ROCK1) is a recognized therapeutic target for cardiovascular diseases. nih.govpeerj.com A series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated as ROCK1 inhibitors. nih.govpeerj.com
These studies revealed a wide range of inhibitory activity, with IC50 values spanning from 0.003 µM to 16 µM. nih.gov Molecular modeling studies, including docking and molecular dynamics, have been employed to understand the structure-activity relationships and the critical interactions between these inhibitors and the ROCK1 enzyme. nih.govpeerj.com
ROCK1 Inhibition by Related N-ethyl-4-(pyridin-4-yl)benzamide Derivatives
| Compound Class | Inhibitory Potency (IC50) | Key Research Findings |
|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | 0.003 µM - 16 µM | Structure-activity relationships established through molecular modeling. |
Antiproliferative Activity against Cancer Cell Lines (In Vitro)
While direct studies on the antiproliferative effects of this compound are not available, research on similar structures, such as 3-aminobenzamide (B1265367) and other benzamide derivatives, indicates that this class of compounds can exhibit activity against various cancer cell lines.
Evaluation against Various Human Tumor Cell Lines (e.g., leukemia, lung, colon, breast)
Derivatives of benzamide have shown inhibitory effects on the growth of several human tumor cell lines. For instance, 3-aminobenzamide has demonstrated an antiproliferative effect on the human carcinoma cell line A431. nih.gov This effect is associated with its role as an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in cellular processes, and its impact on the cytoskeleton. nih.gov
Other related compounds, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, have been identified as potent inhibitors of cell proliferation in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. nih.gov Similarly, derivatives of gallic acid, specifically 3,4,5-trihydroxy-N-alkyl-benzamides, have been investigated for their anticancer effects on colon carcinoma HCT-116 cells. orientjchem.org
Dose-Response Relationships and IC50/GI50 Determination
The potency of the antiproliferative activity of benzamide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. For example, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine analogues have demonstrated IC50 concentrations in the nanomolar range (25–50 nM) against HCT116 and MDA-MB-231 cells. nih.gov In studies of 3,4,5-trihydroxy-N-alkyl-benzamides, the strongest anticancer effect on HCT-116 cells was shown by 3,4,5-trihydroxy-N-hexyl benzamide with an IC50 value of 0.07 µM. orientjchem.org
Antimicrobial Activity (In Vitro)
The antimicrobial potential of compounds structurally related to this compound has been explored against a variety of pathogens.
Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
Several benzamide and sulfonamide derivatives have been evaluated for their antibacterial properties. For instance, N-pyridin-3-yl-benzenesulfonamide, a sulfonamide derivative, has shown significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and Gram-negative bacteria. researchgate.net
In the context of mycobacteria, bengamides, which are structurally distinct but share a benzamide-like core, have displayed potent activity against drug-resistant Mycobacterium tuberculosis. nih.gov These compounds have shown activity in the nanomolar range against both drug-sensitive and drug-resistant strains. nih.gov Furthermore, a series of 2,2'-dithiobis(benzamide) derivatives were tested for their in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv, including strains resistant to other antibiotics. nih.gov
Antiviral Activity (e.g., human cytomegalovirus, HIV)
The antiviral potential of benzamide-related structures has also been a subject of investigation. N-benzyl hydroxypyridone carboxamides have been identified as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV), with some analogues showing submicromolar antiviral potency. nih.gov Another compound, 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide (CMV423), has demonstrated very potent in vitro activity against HCMV, including strains resistant to existing antiviral drugs. nih.gov While not directly a benzamide, its pyridin-3-yl carboxamide moiety is of interest.
Other Receptor and Target Interaction Studies (In Vitro)
Benzamide derivatives have been shown to interact with various receptors and enzymes. A series of N-pyridin-3-yl- and N-quinolin-3-yl-benzamides were identified as modulators of the human vanilloid receptor 1 (TRPV1), with some acting as agonists and others as antagonists. nih.gov Additionally, 3-(pyridin-2-yl-ethynyl)benzamide derivatives have been prepared as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These studies highlight the diverse pharmacological profiles that can be achieved within the broader class of benzamide-containing compounds.
Serotonin (B10506) and Noradrenaline Reuptake Inhibition (e.g., related N-pyrrolidinylbenzamides)
The inhibition of serotonin and noradrenaline reuptake is a key mechanism for many antidepressant medications. mayoclinic.orgwikipedia.org Research into related benzamide structures, specifically N-pyrrolidinylbenzamides, has shown significant activity in this area.
Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as a novel series of noradrenaline reuptake inhibitors (NRIs). nih.gov Structure-activity relationship studies on these compounds revealed that substitutions at the 2-position of the phenyl ring are crucial for potent NRI activity. nih.gov This led to the development of both selective NRIs and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). nih.govnih.gov
One notable compound from this series, benzamide 11e, was found to be a potent and selective NRI with good metabolic stability in vitro. nih.gov In preclinical microdialysis studies in rats, this compound demonstrated the ability to increase noradrenaline levels by up to 350%, confirming its penetration into the central nervous system. nih.gov
Further modifications to the N-[(3S)-pyrrolidin-3-yl]benzamide scaffold have yielded potent dual SNRIs. nih.gov For instance, compound 9 (PF-184298) from a synthesized series showed strong SNRI activity with good selectivity over the dopamine (B1211576) transporter. nih.gov This compound also exhibited favorable drug-like properties, including good in vitro metabolic stability and weak CYP inhibition. nih.gov
The following table summarizes the activity of a selected related N-pyrrolidinylbenzamide compound:
| Compound | Target(s) | Activity | Key Findings |
| Benzamide 11e | Noradrenaline Transporter (NET) | Potent and selective NRI | Increased noradrenaline levels by up to 350% in rat microdialysis experiments. nih.gov |
| Compound 9 (PF-184298) | Serotonin Transporter (SERT) and Noradrenaline Transporter (NET) | Potent dual SNRI | Good selectivity over dopamine reuptake inhibition and favorable in vitro metabolic stability. nih.gov |
Proton Pump Antagonism Mechanisms
A study focused on a series of novel benzamide derivatives as acid pump antagonists (APAs) investigated their inhibitory effects on H+/K+-ATPase isolated from pig gastric mucosa. jpsbr.org In this study, various substitutions were made on the benzamide structure to explore their impact on activity. For example, a series of 2,4-dihydroxy-N-(substituted)phenylbenzamides were evaluated. jpsbr.org The unsubstituted benzamide in this series was found to be inactive compared to the reference compound, omeprazole. jpsbr.org
This indicates that the substitution pattern on the benzamide core is critical for its potential to act as a proton pump antagonist. The mechanism of action for such antagonists can be potassium-competitive, where the compound competes with K+ ions for binding to the enzyme. nih.gov For instance, SCH 28080, an imidazo[1,2-a]pyridine (B132010) derivative, is known to be a K+-site inhibitor of the gastric (H+/K+)-ATPase. jpsbr.org
The table below outlines findings for related benzamide derivatives in the context of proton pump antagonism.
| Compound Class | Target | Activity | Key Findings |
| 2,4-dihydroxy-N-(substituted)phenylbenzamides | H+/K+-ATPase | Varied with substitution | The unsubstituted benzamide (7) was inactive compared to omeprazole. jpsbr.org |
| Substituted Imidazo[1,2-a]pyridines (related analogs) | H+/K+-ATPase | Inhibition of gastric acid secretion | Conformational aspects and substitutions are critical for antiulcer activity. jpsbr.org |
Mechanistic Studies at the Molecular and Cellular Level Non Clinical
Investigation of Cellular Uptake and Localization
The cellular and nuclear uptake of similar polyamide and oligomer structures, such as Pyrrole-Imidazole (Py-Im) polyamides, has been a subject of investigation. Studies show that variables including molecular weight, C-terminal moiety modifications, and the composition of heterocyclic rings can influence nuclear localization. nih.gov For instance, incorporating multiple N-methylimidazole subunits has been shown to reduce nuclear uptake. nih.gov Modifications to linker units, such as the introduction of an aryl group, have been demonstrated to enhance cellular uptake and biological activity, likely by increasing nuclear accumulation. nih.gov This suggests that the specific chemical structure of a benzamide (B126) derivative is a critical determinant of its ability to enter cells and localize to its site of action.
Enzymatic Binding and Allosteric Modulation
The benzamide scaffold is a common feature in molecules designed for enzymatic binding and allosteric modulation. Various N-pyridin-yl benzamide analogues have been synthesized and evaluated as allosteric modulators for different protein targets.
Glucokinase (GK) Activation: A series of N-pyridin-2-yl benzamide analogues were identified as allosteric activators of glucokinase, an important enzyme in glucose homeostasis. researchgate.net In silico docking studies predicted binding interactions within the allosteric site of the GK protein. researchgate.net
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Modulation: Derivatives such as 3-(pyridin-2-yl-ethynyl)benzamide have been developed as potent negative allosteric modulators (NAMs) of mGluR5. nih.govfao.org
Vanilloid Receptor 1 (TRPV1) Modulation: High-throughput screening identified N-pyridyl-3-benzamides as agonists of the human TRPV1 receptor, and further synthesis led to the discovery of related N-quinolin-3-yl-benzamides as potent antagonists. nih.gov
Aldosterone (B195564) Synthase (CYP11B2) Inhibition: A series of N-(Pyridin-3-yl)benzamides were found to be selective inhibitors of human aldosterone synthase (CYP11B2), a key enzyme in steroidogenesis. nih.gov
These examples highlight the versatility of the N-pyridinyl benzamide structure in achieving specific enzymatic interactions and allosteric control.
Apoptosis Induction Pathways (e.g., caspase activation, p53 activation, death receptor upregulation)
Studies on other N-substituted benzamides and related compounds show significant activity in inducing apoptosis through various pathways.
Intrinsic Pathway: The N-substituted benzamide analogue 3-chloroprocainamide (3CPA) has been shown to induce apoptosis in murine pre-B cells and human promyelocytic cancer cells by causing the release of cytochrome c from mitochondria, which in turn activates caspase-9. nih.govresearchgate.net This process was inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
p53 Activation: 3CPA was also found to induce the p53 tumor suppressor protein in 70Z/3 cells. However, the apoptotic mechanism was not dependent on p53, as apoptosis also occurred in p53-deficient HL60 cells. nih.govresearchgate.net In contrast, a different series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives were found to induce apoptosis via the p53 signaling pathway in A549 lung cancer cells. nih.gov
Death Receptor Upregulation: Some benzamide derivatives have been shown to activate the extrinsic apoptosis pathway. One compound induced the TRAIL-inducing death pathway by increasing the expression of death receptors DR4 and DR5, leading to the activation of caspase-8. uni.lu
Table 1: Apoptotic Effects of Related Benzamide Compounds
| Compound/Class | Cell Line | Key Apoptotic Events | Citation |
|---|---|---|---|
| 3-Chloroprocainamide (3CPA) | 70Z/3, HL60 | Cytochrome c release, Caspase-9 activation, p53 induction (cell-type dependent) | nih.govresearchgate.net |
| 3-(6-aminopyridin-3-yl)benzamide derivative (7l) | A549 | p53 signaling pathway activation | nih.gov |
| 4-substituted benzamide derivative (26c) | H292 | p53 activation, Upregulation of DR4 and DR5, Caspase-8 activation | uni.lu |
Cell Cycle Perturbations (e.g., G0-G1 arrest)
The ability to interfere with the cell cycle is a hallmark of many anti-proliferative agents, including various benzamide derivatives.
G2/M Arrest: The N-substituted benzamide 3CPA was found to induce a G2/M phase cell cycle block in 70Z/3 cells prior to the onset of apoptosis. This arrest occurred independently of both caspase activity and p53 activation. nih.govresearchgate.net Similarly, a 3-(6-aminopyridin-3-yl)benzamide derivative induced G2/M phase arrest by inhibiting the transcription of Aurora kinase B (AURKB). nih.govresearchgate.net
G1 Arrest: The anti-tapeworm drug Niclosamide, which contains a substituted benzamide moiety, was shown to induce G1 phase cell cycle arrest in head and neck squamous cell carcinoma cells. nih.gov
Table 2: Cell Cycle Effects of Related Benzamide Compounds
| Compound/Class | Cell Line | Cell Cycle Phase Arrested | Mechanism | Citation |
|---|---|---|---|---|
| 3-Chloroprocainamide (3CPA) | 70Z/3 | G2/M | p53-independent | nih.govresearchgate.net |
| 3-(6-aminopyridin-3-yl)benzamide derivative (7l) | A549 | G2/M | AURKB transcription inhibition | nih.gov |
| Niclosamide | HNSCC | G1 | let-7d/CDC34 axis | nih.gov |
Inhibition of Biofilm Formation and Virulence Factor Production (e.g., for antibacterial agents)
The inhibition of bacterial quorum sensing (QS), virulence factor production, and biofilm formation is a key strategy to combat antimicrobial resistance. nih.govnih.gov While no data exists for 3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE, other complex amide-containing structures have shown promise.
Biofilm Inhibition: A series of 3-amidocoumarin derivatives demonstrated significant inhibition of Pseudomonas aeruginosa PAO1 biofilm formation, with some compounds achieving over 80% inhibition. mdpi.com The presence of electron-donating groups on the benzamido moiety was found to enhance this activity. mdpi.com
Virulence Factor Inhibition: Targeting QS systems can reduce the production of virulence factors like pyocyanin (B1662382) in P. aeruginosa. nih.gov This is often achieved by designing molecules that antagonize QS receptors or interfere with signal molecule synthesis. nih.govnih.gov
Resistance Development Studies (e.g., for antimicrobial agents)
A major advantage of anti-biofilm and anti-virulence strategies is the potential for a lower likelihood of resistance development compared to traditional bactericidal antibiotics. mdpi.commdpi.com By targeting bacterial communication and pathogenicity rather than essential life processes, the selective pressure for resistance is theoretically reduced. nih.govnih.gov However, bacteria can develop resistance to novel agents. For instance, while the synthetic antibiotic linezolid (B1675486) was developed to combat resistant strains, linezolid-resistant S. aureus has already been reported. mdpi.com Studies on the development of resistance to anti-biofilm benzamides would be crucial for their progression as therapeutic agents.
Protein-Ligand Interaction Analysis (Computational and Experimental)
Modern drug discovery heavily relies on both computational and experimental methods to understand and predict the interaction between a ligand, such as a benzamide derivative, and its protein target. nih.gov
Computational Docking and Molecular Dynamics: For a series of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, molecular docking was used to predict binding poses within the enzyme's active site. nih.govresearchgate.net These studies were followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex and analyze interactions over time. nih.govresearchgate.net The Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA) method was then used to calculate the binding free energy, providing a quantitative estimate of binding affinity. nih.gov
Experimental Validation: Computational predictions are typically validated through experimental assays. nih.gov For instance, the inhibitory potential of N-(Pyridin-3-yl)benzamides against CYP11B1 and CYP11B2 was determined using in vitro enzymatic assays to calculate IC50 values. nih.gov Similarly, the activity of glucokinase activators was confirmed via in vitro assays measuring increases in glucose uptake in rat hepatocytes. researchgate.net A combination of these approaches provides a robust understanding of the structure-activity relationship (SAR) and mechanism of action. ed.gov
Future Research Directions and Potential Applications Non Clinical
Exploration of Novel Synthetic Routes for Diversification
The synthesis of benzamide (B126) derivatives is a well-established field, yet the quest for more efficient, sustainable, and diverse synthetic routes continues. For 3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE, future research could focus on moving beyond traditional methods, which often involve the chlorination of benzoic acids followed by amidation. nih.gov
Novel synthetic strategies that could be explored include:
Catalytic Amidation: Developing novel catalysts, such as those based on magnesium oxide nanoparticles or pincer palladium complexes, could offer more efficient and environmentally friendly pathways to benzamide compounds. mdpi.commdpi.com The use of such catalysts has been shown to reduce reaction times and increase yields in the synthesis of related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org
C-H Activation/Functionalization: Modern drug discovery relies on the rapid synthesis of analogues. acs.org Late-stage C-H functionalization of the benzamide or pyridine (B92270) rings could provide a powerful tool for rapid diversification, allowing for the introduction of a wide range of functional groups to create a library of derivatives. researchgate.net
Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and yields, and facilitating safer and more scalable production.
One-Pot Syntheses: Designing multi-step reactions in a single pot, such as the synthesis of N-pyridin-3-yl-benzenesulfonamide from benzene (B151609) sulfonyl chloride and 3-aminopyridine (B143674), can improve efficiency and reduce waste. acs.orgresearchgate.net
A key area of exploration would be the development of synthetic routes that allow for the easy modification of both the benzoyl and the pyridinyl moieties, enabling the systematic exploration of the chemical space around the core scaffold.
Development of Next-Generation this compound Analogues
The development of next-generation analogues of this compound is a promising avenue for discovering compounds with enhanced properties. Structure-activity relationship (SAR) studies on related benzamide derivatives have provided valuable insights for designing new analogues. acs.orgnih.gov
Key strategies for developing next-generation analogues include:
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, in related benzamides, replacing a trifluoromethyl group with a pyridine ring has been explored to find pesticides with high biological activity. nih.gov
Scaffold Hopping: Designing novel scaffolds that retain the key pharmacophoric features of this compound could lead to compounds with entirely new intellectual property and potentially improved properties.
Conformational Restriction: Introducing conformational constraints, for example, by creating cyclic analogues, can lock the molecule in its bioactive conformation, potentially increasing affinity for its target. This strategy has been used to develop selective CB2 receptor agonists from benzamide derivatives. acs.org
Privileged Fragment Merging: Combining the this compound scaffold with other privileged fragments known to interact with specific targets could lead to the development of potent and selective molecules. researchgate.net
The following table outlines potential modifications for generating next-generation analogues and the rationale behind them.
| Modification Strategy | Targeted Moiety | Rationale | Potential Outcome |
| Introduction of halogens | Benzene or Pyridine Ring | Enhance binding affinity and metabolic stability | Increased potency and duration of action |
| Addition of flexible linkers | Between amide groups | Explore new binding pockets | Improved binding affinity |
| Replacement of amide bond | Core structure | Improve stability and pharmacokinetic properties | Enhanced bioavailability |
| Introduction of chiral centers | Side chains | Increase specificity and potency | Enantiomerically pure, more active compounds |
Advanced Computational Modeling for Lead Optimization
Computational methods are indispensable tools for accelerating the drug discovery and lead optimization process. patsnap.com For this compound, a variety of computational techniques can be employed to guide the design of more potent and selective analogues.
Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode of this compound and its analogues to their biological targets. nih.govrsc.orgnih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the role of specific interactions over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and 4D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of benzamide derivatives and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds.
Free Energy Perturbation (FEP): FEP calculations can provide accurate predictions of the relative binding affinities of different analogues, guiding the selection of the most promising compounds for synthesis. nih.gov
Pharmacophore Modeling: Identifying the key pharmacophoric features of this compound can help in the design of novel scaffolds that retain these essential features. nih.gov
The integration of these computational methods can create a powerful workflow for the rational design and optimization of this compound analogues. nih.gov
Investigation of Additional Biological Targets and Pathways
While some benzamide derivatives have known biological targets, the full spectrum of targets for this compound remains to be elucidated. Future research should focus on identifying and validating new biological targets and the pathways modulated by this compound.
Potential areas of investigation include:
Kinase Inhibition: Many benzamide derivatives are known to be kinase inhibitors. researchgate.net Screening this compound against a broad panel of kinases could reveal novel targets.
Enzyme Inhibition: Benzamides have been shown to inhibit a variety of enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Investigating the inhibitory activity of this compound against other enzymes could uncover new therapeutic applications.
Ion Channel Modulation: The benzamide structure is present in compounds that modulate ion channels. Exploring the effect of this compound on various ion channels could be a fruitful area of research.
Receptor Binding: Benzamide derivatives have been shown to act as antagonists for various receptors. walshmedicalmedia.com Radioligand binding assays could be used to identify potential receptor targets.
The following table summarizes potential biological targets for this compound based on the activities of related compounds.
| Target Class | Specific Examples from Literature | Potential Relevance |
| Kinases | Rho Kinase, Cyclin-Dependent Kinase 7 (CDK7) | Cancer, Cardiovascular Disease, Neurological Disorders nih.govresearchgate.net |
| Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1), Fatty Acid Amide Hydrolase (FAAH) | Alzheimer's Disease, Pain, Inflammation mdpi.comnih.gov |
| Receptors | 5-HT4 receptor, Dopamine (B1211576) D2 receptor | Gastrointestinal Disorders, Neurological Disorders walshmedicalmedia.com |
| Cytoskeletal Proteins | FtsZ | Antibacterial agents nih.gov |
Materials Science Applications of Benzamide Derivatives (e.g., polymers, cocrystals)
The benzamide functional group, with its ability to form strong hydrogen bonds, makes it an attractive building block for materials science applications. researchgate.netresearchgate.net
Cocrystals: The formation of cocrystals can significantly alter the physicochemical properties of a compound, such as solubility and stability. mdpi.com Research into cocrystals of this compound with various coformers could lead to new materials with tailored properties. Computational studies can help predict successful cocrystal formation. acs.org For example, studies on carbamazepine (B1668303) have shown that cocrystallization with benzamide and other coformers can be predicted and experimentally verified. nih.gov
Polymers: Benzamide-containing polymers can exhibit interesting properties, such as thermal stability and specific binding capabilities. Cellulosic polymers are often used in formulations with cocrystals to inhibit phase transformations. mdpi.com The incorporation of this compound as a monomer or a pendant group in polymers could lead to new functional materials. The presence of polymers like HPMCAS, PVP, and PEG can influence the phase transformation of cocrystals in solution and tablet formulations. rsc.org
Organic Electronics: The conjugated π-systems of the benzamide and pyridine rings suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), following further functionalization to tune electronic properties. acs.org
Role in Chemical Biology Probes and Tools
The development of chemical probes is crucial for dissecting complex biological processes. The this compound scaffold can serve as a starting point for the design of such tools.
Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin) to a non-critical position of the molecule, it can be used to identify and isolate its binding partners from complex biological mixtures.
Photoaffinity Probes: Incorporating a photoreactive group would allow for the covalent cross-linking of the probe to its target upon photoactivation, facilitating target identification.
PROTACs (Proteolysis-Targeting Chimeras): Benzamide-type derivatives have been successfully used as cereblon (CRBN) binders in the design of PROTACs, which are molecules that induce the degradation of specific proteins. nih.gov Exploring the potential of this compound or its analogues as novel E3 ligase recruiters could be a significant area of research.
Covalent Probes: The introduction of a reactive electrophile can transform the molecule into a covalent inhibitor, which can be a powerful tool for studying protein function. escholarship.org
The versatility of the benzamide scaffold, combined with the specific chemical features of this compound, makes it a highly promising compound for future research and development across a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-benzamido-N-(pyridin-3-yl)benzamide, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via amidation reactions using pyridine derivatives and substituted benzamides. For example, reacting a pyridinylamine with a benzoyl chloride derivative in the presence of a base (e.g., pyridine) under reflux conditions. Reaction optimization should consider solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reactants. Monitoring by TLC or HPLC is critical to track intermediate formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR to verify aromatic proton environments and amide bond formation.
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm) and N–H stretches (~3300 cm).
- X-ray crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) for small-molecule refinement, ensuring proper resolution of torsional angles and hydrogen bonding patterns .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Common impurities include unreacted starting materials or byproducts like benzimidazoles (if conditions favor cyclization). Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine and benzamide rings influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO). For example, electron-withdrawing groups on the benzamide ring lower LUMO energy, enhancing electrophilic reactivity. Experimental validation via Hammett plots or kinetic studies under varying substituents can quantify these effects .
Q. What experimental and computational strategies are effective in resolving contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : If discrepancies arise (e.g., NMR predicts planar geometry but X-ray shows torsional strain), use:
- Conformational analysis : Molecular dynamics simulations to assess rotational barriers.
- Statistical validation : Apply Hamilton R-factors in SHELXL to check for overfitting. Cross-reference with solid-state IR to detect polymorphism .
Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor or protein-binding agent?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to predict binding affinity.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) at varying concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding-driven entropy/enthalpy trade-offs .
Q. What role do solvent and temperature play in stabilizing polymorphic forms of this compound?
- Methodological Answer : Conduct polymorph screening using solvents of differing polarity (e.g., methanol vs. acetonitrile) under controlled cooling rates. Analyze via PXRD and DSC to identify thermodynamically stable forms. High-temperature crystallography (e.g., 100–150°C) can reveal phase transitions .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting bioactivity data across different assays (e.g., in vitro vs. cell-based studies)?
- Methodological Answer :
- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers.
- Dose-response normalization : Standardize IC values relative to positive controls (e.g., staurosporine for kinase inhibition).
- Mechanistic deconvolution : Apply pathway enrichment analysis (e.g., KEGG) to distinguish on-target vs. off-target effects .
Q. What statistical methods are recommended for validating the reproducibility of synthetic yields across multiple batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
